molecular formula C10H15NO3 B11901076 Methyl (3aR,7aR)-4-oxooctahydro-1hindole-1-carboxylate CAS No. 1207628-34-9

Methyl (3aR,7aR)-4-oxooctahydro-1hindole-1-carboxylate

Cat. No.: B11901076
CAS No.: 1207628-34-9
M. Wt: 197.23 g/mol
InChI Key: NZYYBAHLELETLF-HTQZYQBOSA-N
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Description

Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique bicyclic structure, which includes a hexahydroindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate typically involves the use of starting materials such as indole derivatives and various reagents to induce cyclization and functionalization. One common synthetic route involves the reaction of indole with maleic anhydride under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents like toluene and catalysts such as proline to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1207628-34-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-10(13)11-6-5-7-8(11)3-2-4-9(7)12/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

NZYYBAHLELETLF-HTQZYQBOSA-N

Isomeric SMILES

COC(=O)N1CC[C@@H]2[C@H]1CCCC2=O

Canonical SMILES

COC(=O)N1CCC2C1CCCC2=O

Origin of Product

United States

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